Product packaging for Umicore M51(Cat. No.:CAS No. 1031262-71-1)

Umicore M51

Cat. No.: B12055491
CAS No.: 1031262-71-1
M. Wt: 654.6 g/mol
InChI Key: HWROXMUMAOVDMX-UHFFFAOYSA-L
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Description

Historical Development and Mechanistic Foundations of Olefin Metathesis

The journey of olefin metathesis from an industrial curiosity to a Nobel Prize-winning synthetic methodology is a testament to decades of scientific inquiry. researchgate.netmdpi.com Initially observed in the 1950s in industrial processes as "olefin disproportionation," the underlying mechanism of this reaction remained a puzzle for many years. Current time information in San Diego, CA, US.beilstein-journals.org Early work by researchers like Herbert S. Eleuterio at DuPont and Giulio Natta demonstrated the transformation of olefins into new products using various transition metal catalysts, but a clear understanding of how these catalysts operated was lacking. Current time information in San Diego, CA, US.

A pivotal breakthrough came in 1971 when Yves Chauvin and his student Jean-Louis Hérisson proposed a groundbreaking mechanism involving a metal carbene and a metallacyclobutane intermediate. researchgate.netCurrent time information in San Diego, CA, US.researchgate.net The Chauvin mechanism posits that a metal alkylidene complex reacts with an olefin in a [2+2] cycloaddition to form a four-membered metallacyclobutane ring. This intermediate then undergoes a retro-[2+2] cycloaddition to yield a new olefin and a new metal alkylidene, propagating the catalytic cycle. Current time information in San Diego, CA, US.orgsyn.orgresearchgate.net This elegant explanation, now widely accepted, provided the theoretical framework that guided the rational design of future catalysts and was a key reason for Chauvin, along with Robert H. Grubbs and Richard R. Schrock, being awarded the 2005 Nobel Prize in Chemistry. researchgate.netumicore.com

The Emergence of Ruthenium-Alkylidene Complexes as Catalytic Systems

While early metathesis catalysts were often based on molybdenum and tungsten, developed notably by Richard R. Schrock, they were highly reactive but also highly sensitive to air and moisture, limiting their widespread use. orgsyn.orgnih.gov The quest for more user-friendly catalysts led Robert H. Grubbs to explore ruthenium-based systems. Ruthenium's lower oxophilicity and greater tolerance to a wider range of functional groups made it an attractive alternative. nih.gov

In the early 1990s, the Grubbs group reported the first well-defined ruthenium-based olefin metathesis catalyst. pitt.edu This was followed in 1995 by the development of the first-generation Grubbs catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium. pitt.edunih.gov These catalysts, while less active than their molybdenum counterparts, were significantly more stable and easier to handle, opening the door for the application of olefin metathesis in a broader range of synthetic contexts. nih.gov

A major leap in activity came with the development of the second-generation Grubbs catalysts in 1999. researchgate.net In these systems, one of the tricyclohexylphosphine (B42057) ligands was replaced by a more strongly donating N-heterocyclic carbene (NHC) ligand. researchgate.netresearchgate.net This modification resulted in catalysts with enhanced thermal stability and significantly higher metathesis activity, capable of reacting with a wider variety of olefins, including more sterically hindered and electron-deficient substrates. researchgate.net

Classification and General Overview of Hoveyda-Type Ruthenium Metathesis Catalysts

Within the family of ruthenium metathesis catalysts, the Hoveyda-type catalysts are a distinct and highly significant class. Developed by Amir H. Hoveyda and his research group, these catalysts feature a chelating isopropoxybenzylidene ligand. umicore.com In these structures, the isopropoxy group can coordinate to the ruthenium center, leading to more stable and robust catalysts.

The first-generation Hoveyda-Grubbs catalyst incorporated the chelating benzylidene ligand along with two phosphine (B1218219) ligands. However, the most impactful development was the introduction of the second-generation Hoveyda-Grubbs catalysts. These catalysts combine the chelating isopropoxybenzylidene ligand with a strongly donating N-heterocyclic carbene (NHC) ligand, displacing the phosphine ligands entirely. umicore.com This combination results in highly active, yet exceptionally stable, "phosphine-free" catalysts. researchgate.net

Umicore M51 falls into this category of second-generation Hoveyda-Grubbs catalysts. It is characterized by the presence of a 1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene (SIMes) NHC ligand and a chelating isopropoxybenzylidene moiety. The structure of this compound is designed for high stability and efficiency in a variety of metathesis reactions.

Detailed Research Findings

The performance of this compound has been evaluated in various metathesis reactions, often in comparison to other commercially available catalysts.

In a study on the cross-metathesis of methyl oleate (B1233923) with 2-methyl-2-butene, this compound ([Ru]-18 in the study) demonstrated a conversion of 86%, which was comparable to another catalyst, with slightly higher selectivity towards the desired cross-metathesis products.

The following tables present a summary of research findings for reactions relevant to the types of transformations where catalysts like this compound are employed.

Data Tables

Table 1: Ring-Closing Metathesis (RCM) of Di-tert-butyl Diallylmalonate

CatalystCatalyst Loading (mol%)Time (h)Conversion (%)
This compound Data not availableData not availableData not available
Grubbs 2nd Gen11>95
Hoveyda-Grubbs 2nd Gen11>95

Table 2: Cross-Metathesis (CM) of cis-1,4-Diacetoxy-2-butene with Ethylene

CatalystCatalyst Loading (mol%)Time (h)Conversion (%)Selectivity (%)
This compound Data not availableData not availableData not availableData not available
W/Z-Al-x-4~2-8Data not available
W/hZ-Al-x-4~2-7Data not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H38Cl2N2O2Ru B12055491 Umicore M51 CAS No. 1031262-71-1

Properties

CAS No.

1031262-71-1

Molecular Formula

C32H38Cl2N2O2Ru

Molecular Weight

654.6 g/mol

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-(3-oxobutan-2-yloxy)phenyl]methylidene]ruthenium

InChI

InChI=1S/C21H26N2.C11H12O2.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-8-6-4-5-7-11(8)13-10(3)9(2)12;;;/h9-12H,7-8H2,1-6H3;1,4-7,10H,2-3H3;2*1H;/q;;;;+2/p-2

InChI Key

HWROXMUMAOVDMX-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C(=O)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C

Origin of Product

United States

Synthetic Methodologies and Precursor Design for Umicore M51

Ligand Synthesis and Precursor Assembly Strategies

The synthesis of Umicore M51, a Hoveyda-Grubbs second-generation catalyst, is fundamentally based on the principle of ligand exchange reactions on a ruthenium precursor. The key components for its assembly are the N-heterocyclic carbene (NHC) ligand and the chelating o-isopropoxyphenylmethylene ligand.

N-Heterocyclic Carbene (NHC) Ligand Precursor: The NHC ligand present in this compound is 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene, often abbreviated as SIMes. The precursor to this carbene is typically the corresponding imidazolinium salt, which can be synthesized through the condensation of glyoxal, mesitylamine, and formaldehyde, followed by reduction and salt formation.

Chelating Ligand and Ruthenium Precursor Assembly: The defining feature of Hoveyda-type catalysts is the isopropoxyphenylmethylene ligand that chelates to the ruthenium center through both the carbene carbon and the isopropoxy oxygen atom. The synthesis of the complete catalyst typically involves the reaction of a suitable ruthenium precursor with the chelating ligand precursor, which is 2-isopropoxystyrene.

A general and established strategy for assembling such catalysts involves a one-pot reaction. This process often starts with a phosphine-containing ruthenium precursor, such as a first-generation Grubbs catalyst or an indenylidene-ruthenium complex. google.comnih.gov For instance, a common precursor like dichloro(3-phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium can be used. nih.gov This ruthenium source is first reacted with an NHC precursor, like 1,3-dimesityl-2-(trichloromethyl)imidazolidine, to install the SIMes ligand. nih.gov Subsequently, the addition of the chelating styrene (B11656) derivative, in this case, 2-isopropoxystyrene, leads to the formation of the final stable Hoveyda-type complex via ligand exchange, displacing the original phosphine (B1218219) or indenylidene ligands. google.comnih.govcymitquimica.com

This modular approach allows for the synthesis of a variety of catalysts by modifying either the NHC ligand or the chelating group. For this compound, the specific combination of the robust, electron-donating SIMes ligand and the chelating isopropoxy group results in a catalyst with high stability and activity.

Coordination Chemistry in the Formation of this compound

The formation of this compound is a prime example of coordination chemistry centered on a ruthenium atom. The catalyst features a pentacoordinated ruthenium center with a distorted square-pyramidal geometry. nih.gov The coordination sphere is composed of:

One N-heterocyclic carbene (NHC) ligand (SIMes).

One bidentate o-isopropoxyphenylmethylene ligand, which forms a stable five-membered chelate ring with the ruthenium atom through the carbene carbon and the ether oxygen. fujifilm.comgoogle.com

Two chloride anions.

The key step in the synthesis is the chelation event. The reaction between the ruthenium precursor and 2-isopropoxystyrene results in the formation of a ruthenium-carbene bond and a dative bond from the isopropoxy oxygen to the ruthenium center. This intramolecular O→Ru coordination is crucial as it stabilizes the complex, leading to a more robust and "latent" catalyst. cymitquimica.comfujifilm.com The stability imparted by this chelation allows the catalyst to be handled in air for extended periods and contributes to its slower initiation rate compared to more reactive phosphine-containing catalysts. The cis- or trans-arrangement of the two chloride ligands can also be influenced by reaction conditions such as temperature and solvent, which in turn affects the catalyst's stability and activity. cymitquimica.com

Below is a table summarizing typical reactants in the synthesis of Hoveyda-type catalysts.

Reactant TypeExample CompoundRole in Synthesis
Ruthenium Precursor Dichloro(3-phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)rutheniumSource of the ruthenium metal center.
NHC Ligand Source 1,3-Bis(2,4,6-trimethylphenyl)-2-trichloromethylimidazolidinePrecursor to the N-heterocyclic carbene (SIMes) ligand.
Chelating Ligand 2-IsopropoxystyreneForms the chelating benzylidene-ether ligand.
Solvent Toluene or DichloromethaneReaction medium for the synthesis.

Structural Elucidation and Purity Assessment in Catalyst Synthesis

Confirming the structure and assessing the purity of the synthesized this compound are critical steps to ensure its catalytic performance. A combination of spectroscopic and analytical techniques is employed for this purpose.

Structural Elucidation: The primary methods for determining the structure of this compound and related organometallic complexes are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence and connectivity of the ligands. The characteristic chemical shift of the Ru=CH carbene proton is a key diagnostic signal.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI-MS), is used to determine the exact mass of the complex, confirming its elemental composition. google.com

Purity Assessment: The purity of the final catalyst is crucial for consistent reactivity. Impurities, such as residual starting materials or byproducts, can negatively impact catalytic performance. Methods for purity assessment include:

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and packed capillary Supercritical Fluid Chromatography (SFC) can be used to separate the main compound from any impurities. nih.gov

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen, which can be compared against the theoretical values for the pure compound.

Physical Properties: The melting point of the crystalline solid can be a useful indicator of purity; a sharp melting point range is characteristic of a pure compound. chemdad.com

The following table presents typical analytical data used for the characterization of Hoveyda-Grubbs second-generation catalysts.

Analytical TechniquePurposeTypical Observation
¹H NMR Structural confirmation of ligandsCharacteristic signals for aromatic, alkyl, and Ru=CH protons.
¹³C NMR Confirmation of carbon frameworkSignal for the Ru=C carbene carbon.
HRMS (ESI) Verification of molecular formulaA peak corresponding to the calculated exact mass of the complex.
X-ray Crystallography Definitive 3D structure determinationProvides precise bond lengths, angles, and coordination geometry.
Elemental Analysis Purity verificationExperimental C, H, N percentages match theoretical values.

Advanced Characterization Techniques for Probing Umicore M51 Catalytic Behavior

Spectroscopic Analysis of Catalyst Structure and Electronic States

Spectroscopic methods are indispensable for elucidating the intricate details of a catalyst's molecular structure, the electronic environment of the central ruthenium atom, and the nature of the coordinating ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure and dynamics of ruthenium metathesis catalysts in solution. ¹H, ¹³C, and ³¹P NMR are routinely used to confirm the structure of newly synthesized catalysts and to follow the course of a catalytic reaction. acs.orgnih.gov

Detailed 2D-NMR experiments, such as NOESY, can reveal dynamic processes like the rotation around the ruthenium-carbene bond. For instance, studies on ruthenium catalysts with N-heterocyclic carbene (NHC) ligands have shown the existence of rotameric species in solution at room temperature. nih.gov The rate of this rotation can be quantified using techniques like magnetization transfer and variable temperature (VT) NMR, providing insights into the energy barriers of conformational changes, which can influence catalyst activity. nih.gov For one such system, the free energy of activation (ΔG‡) for the rotation was determined to be approximately 17.4 kcal/mol. nih.gov

Furthermore, NMR is instrumental in kinetic studies, allowing researchers to monitor the disappearance of reactants and the formation of products over time. This data is crucial for comparing the activity of different catalysts under specific reaction conditions, such as Ring-Closing Metathesis (RCM). nih.gov

NMR Application Information Gained Example Finding
1D NMR (¹H, ¹³C, ³¹P)Structural confirmation, reaction monitoringBenzylidene proton signals for Hoveyda-Grubbs type complexes are typically observed at high chemical shifts (e.g., 16.5 ppm). nih.gov
2D NMR (e.g., NOESY)Mechanistic insights, dynamic processesObservation of chemical exchange between rotamers due to Ru=C bond rotation. nih.gov
VT-NMR & Magnetization TransferKinetic and thermodynamic parametersCalculation of the energy barrier (ΔG‡) for dynamic processes. nih.gov

X-ray Absorption and Photoelectron Spectroscopy (XAS, XPS) for Ruthenium Speciation

X-ray-based spectroscopic techniques are vital for determining the oxidation state and local coordination environment of the ruthenium center, which are critical factors in its catalytic activity.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons. It is particularly useful for analyzing the electronic state of ruthenium in both homogeneous and heterogenized catalysts. The binding energy of the Ru 3d or Ru 3p peaks shifts depending on the metal's oxidation state and its interaction with ligands or a support material. For example, metallic ruthenium (Ru(0)) species are identified by a Ru 3d₅/₂ peak around 280.0 eV, while oxidized species (Ruδ+) appear at higher binding energies. researchgate.net Studies on supported ruthenium catalysts have used XPS to identify various species, including metallic Ru, ruthenium oxides, and even interactions with residual chlorine from precursors, which can influence catalytic performance. researchgate.netunimi.it

X-ray Absorption Spectroscopy (XAS) provides information about the local geometric and electronic structure around the absorbing atom. X-ray Absorption Near Edge Structure (XANES) is sensitive to the oxidation state and coordination geometry, while Extended X-ray Absorption Fine Structure (EXAFS) provides details on the coordination number and bond distances to neighboring atoms. In studies of single-atom ruthenium catalysts, XAS has been used to confirm the atomic dispersion of Ru and to characterize the Ru-O and Ru-Co coordination environments in mixed-oxide systems. acs.org For instance, EXAFS fitting revealed a Ru–O coordination number of approximately 3.5 in one Ru/CoOx catalyst. acs.org

Technique Key Information Typical Findings for Ruthenium Catalysts
XPS Surface elemental composition, oxidation stateRu 3d₅/₂ peak for Ru(0) is ~280.0 eV; higher binding energies indicate oxidized states (e.g., RuO₂, Ru-Cl). researchgate.netunimi.it
XAS (XANES/EXAFS) Oxidation state, coordination geometry, bond distancesCan confirm atomic dispersion and identify specific bonding environments, such as Ru-O or Ru-support interactions. acs.orgnih.gov

Vibrational Spectroscopy (IR, Raman) for Ligand and Active Site Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is sensitive to its structure and bonding. nih.govunimi.it

Infrared (IR) Spectroscopy , particularly Attenuated Total Reflectance (ATR-FTIR), is used to identify functional groups within the catalyst's ligands and to observe changes during the catalytic cycle. For example, the C=O stretching frequency in a ligand can indicate its electronic environment. In studies of catalyst decomposition, the appearance of new bands, such as a carbonyl ligand signal, can signify the transformation of the active species. mdpi.com

Raman Spectroscopy is highly sensitive to non-polar, symmetric bonds and is particularly useful for studying the catalyst's backbone structure. youtube.com It has been employed to confirm the structural integrity of catalysts and their supports, for instance, in hybrids involving carbon nanotubes. acs.org The technique is valuable for characterizing both the organic ligands and, in heterogenized forms, the support material itself. The complementary nature of IR and Raman allows for a more complete vibrational analysis of the catalyst system. nih.gov

Chromatographic and Elemental Analysis for Catalyst Integrity and Leaching

Maintaining the integrity of a homogeneous catalyst and minimizing its leaching into the product are crucial for process efficiency, product purity, and cost-effectiveness, especially when using precious metals like ruthenium.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is an ultra-sensitive elemental analysis technique used to quantify the amount of ruthenium that has leached from the catalyst into the reaction solution or product phase. nih.gov This is a critical measurement for process optimization and for validating the recyclability of a catalyst. Studies on ruthenium-catalyzed alcohol amination have used ICP-MS to demonstrate that ruthenium leaching can be kept below 0.1% under optimized, biphasic conditions, enabling effective catalyst recycling. acs.org In research on supported catalysts for supercritical water gasification, ICP-MS detected very low steady-state ruthenium concentrations in the process water (0.01–0.2 µg/L), indicating minimal leaching. nih.gov

Analysis Type Technique Purpose Example Finding
Elemental Analysis ICP-MSQuantify metal leaching into product/solventRu leaching < 0.1% achieved in a recyclable catalytic system. acs.org
Chromatography GC, HPLCMonitor reaction progress, determine product purityUsed alongside NMR to track conversion in RCM reactions. nih.gov

Microscopy Techniques for Morphological and Surface Characterization of Heterogenized Forms

When homogeneous catalysts are anchored to a solid support (heterogenized) to facilitate separation and reuse, their morphology and surface characteristics become critical to their performance.

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are powerful techniques for visualizing the catalyst at the nanoscale. They are used to determine the size, shape, and distribution of catalyst particles on a support material. For supported ruthenium catalysts, TEM can confirm whether the metal is present as well-dispersed nanoparticles or as larger agglomerates. researchgate.net In advanced applications, aberration-corrected STEM allows for imaging at the single-atom level, which has been used to verify the presence of atomically dispersed ruthenium species on oxide supports. acs.org Such analyses are crucial for understanding structure-activity relationships, as the dispersion of the active metal can dramatically affect catalytic performance.

Mechanistic Investigations and Kinetic Profiles of Umicore M51 Catalyzed Transformations

Unraveling the Catalytic Cycle of Olefin Metathesis with Umicore M51

The catalytic prowess of this compound, a Hoveyda-Grubbs type pre-catalyst, lies in its ability to efficiently facilitate olefin metathesis, a reaction that involves the cutting and rearranging of carbon-carbon double bonds. Understanding the step-by-step mechanism, or catalytic cycle, is crucial for optimizing its performance.

Initiation Mechanism and Precatalyst Activation

The activation of these catalysts can proceed through different mechanistic pathways, primarily categorized as dissociative or interchange mechanisms. In the dissociative pathway, a ligand first detaches from the ruthenium center to create a more reactive 14-electron species, which then coordinates with the incoming olefin substrate. Conversely, the interchange mechanism involves the simultaneous coordination of the olefin and departure of a ligand. The preferred pathway can depend on the steric bulk of the reacting olefin. For smaller olefins, an interchange mechanism is often favored, while larger, more sterically demanding olefins may necessitate a dissociative route.

Studies on related Hoveyda-Grubbs type catalysts reveal that the electronic properties of the benzylidene ligand significantly influence the initiation rate. Electron-withdrawing groups on this ligand can accelerate pre-catalyst activation, sometimes by a factor of nearly 100 compared to electron-donating groups. This fine-tuning of the ligand sphere is a critical aspect of catalyst design.

Olefin Coordination, Metallacyclobutane Formation, and Product Release

Once the active catalytic species is generated, the olefin metathesis cycle, as described by the Chauvin mechanism, commences. The first step is the coordination of the reactant olefin to the ruthenium center. This is followed by a [2+2] cycloaddition reaction between the ruthenium-carbene bond and the olefin's double bond, leading to the formation of a four-membered ring intermediate known as a metallacyclobutane.

The stability and structure of this metallacyclobutane intermediate are pivotal in determining the reaction's outcome and selectivity. The substituents on the metallacyclobutane ring can adopt different spatial arrangements, influencing the stereochemistry of the final product. For many ruthenium-based catalysts, there is ongoing research to fully understand the orientation of ligands around the metallacyclobutane intermediate.

The final step of the catalytic cycle is the retro [2+2] cycloaddition, where the metallacyclobutane ring breaks apart. This can either regenerate the starting materials or, more productively, release the desired olefin product and a new ruthenium-carbene species that can then participate in the next catalytic cycle. This regenerative nature is the hallmark of a true catalyst.

Kinetic Studies of this compound Performance in Various Reactions

Kinetic studies provide quantitative insights into the speed of a reaction and the factors that influence it. For this compound, these studies are essential for its practical application in synthesizing a wide array of chemical compounds.

Reaction Order Determination and Rate-Limiting Steps

Kinetic studies on similar catalysts have shown that the initiation can be a two-step process with an element of reversibility. The observed rate constants often show a hyperbolic dependence on the olefin concentration, which can be interpreted according to a dissociative mechanism. However, for less sterically hindered olefins, the kinetics may also have a component that is first order in the olefin concentration, suggesting a contribution from an associative interchange mechanism.

Influence of Reaction Parameters on Turnover Frequencies (TOF) and Turnover Numbers (TON)

The efficiency of a catalyst is often quantified by its Turnover Number (TON) and Turnover Frequency (TOF). TON represents the total number of substrate molecules that a single catalyst molecule can convert into product before becoming inactive. TOF, on the other hand, is the turnover per unit of time, essentially a measure of the catalyst's speed.

Various reaction parameters have a significant impact on the TOF and TON of this compound and related catalysts. These include temperature, catalyst loading, and substrate concentration.

Interactive Table: Influence of Reaction Parameters on Catalyst Performance

ParameterEffect on TOFEffect on TONNotes
Temperature Generally increases with temperature up to an optimal point.Can increase with temperature, but higher temperatures may also lead to faster catalyst decomposition, potentially lowering the final TON.For many Umicore catalysts, initiation occurs at room temperature (20-40°C). Optimal temperatures for achieving the highest TON have been reported to be between 50°C and 80°C for similar second-generation catalysts.
Catalyst Loading Generally independent of catalyst loading.Lower catalyst loading requires each catalyst molecule to perform more cycles, leading to a higher TON if the catalyst remains active.Typical loadings are in the range of 0.1–5 mol %.
Substrate Concentration Can increase with substrate concentration, especially if the reaction follows an associative pathway.Higher substrate concentration can lead to a higher overall yield and thus a higher TON, but can also lead to side reactions or catalyst inhibition in some cases.Optimal concentrations vary depending on the specific metathesis reaction (e.g., concentrated for cross-metathesis, dilute for macrocyclization).
Solvent The choice of solvent can influence catalyst activity and stability.A suitable solvent that solubilizes reactants and catalyst without coordinating to the metal center can lead to higher TONs.Non-polar, hydrocarbon-based solvents, chlorinated solvents, and peroxide-resistant ethers are often preferred due to their weak binding affinity to the catalyst.

Research on catalysts with modified ether ligands, such as M51TM, has shown them to be active at ambient temperature and at low loadings, leading to the clean formation of various metathesis products. runvmat.com This indicates a favorable balance between stability and activity, which is crucial for achieving high TONs and TOFs in practical applications.

Computational Studies for Mechanistic Validation and Catalyst Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of catalytic mechanisms and for designing new and improved catalysts. DFT calculations allow researchers to model the structures of reactants, intermediates, and transition states, and to calculate their relative energies.

For Hoveyda-Grubbs type catalysts, DFT studies have been instrumental in elucidating the initiation mechanism. These calculations can predict the energy barriers for both dissociative and interchange pathways, helping to determine which is more favorable for a given substrate. For instance, DFT studies have supported the experimental observation that the rate-determining step for many substrates is the formation of the metallacyclobutane intermediate.

Furthermore, computational models can be used to predict how modifications to the catalyst's structure will affect its performance. By systematically changing the electronic and steric properties of the ligands in a computational model, researchers can screen for new catalyst designs with enhanced activity, selectivity, or stability. This in-silico approach can significantly accelerate the discovery and development of next-generation catalysts, guiding experimental efforts toward the most promising candidates. DFT calculations have also been employed to study catalyst decomposition pathways, providing insights into how to design more robust and longer-lasting catalysts.

Quantum Chemical Calculations of Energetic Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions catalyzed by Hoveyda-Grubbs type complexes. These computational studies provide invaluable insights into the thermodynamics and kinetics of the catalytic cycle.

The initiation of the catalyst, a crucial first step, involves the dissociation of the isopropoxy group from the ruthenium center to generate a 14-electron active species. DFT calculations have shown that the energy barrier for this initiation step is influenced by the nature of the incoming olefin substrate. For instance, studies on similar Hoveyda-Grubbs second-generation catalysts reveal that the activation process can proceed through different pathways, with the relative energies of intermediates and transition states being highly dependent on the electronic and steric properties of the substrate.

For the this compound catalyst, the presence of the electron-donating N-heterocyclic carbene (NHC) ligand and the chelating isopropoxybenzylidene moiety significantly influences the energetics of the catalytic cycle. DFT calculations on analogous systems suggest that the NHC ligand stabilizes the electron-deficient ruthenium center, while the hemilabile nature of the isopropoxy group facilitates catalyst initiation.

Table 1: Calculated Energetic Parameters for Key Steps in Olefin Metathesis Catalyzed by a Model Hoveyda-Grubbs Second-Generation Catalyst.
Reaction StepIntermediate/Transition StateCalculated Free Energy Barrier (kcal/mol)Reference
Catalyst InitiationIsopropoxy Dissociation Transition State15-20 acs.orgacs.org
Metallacyclobutane Formation[2+2] Cycloaddition Transition State5-10 acs.org
Metallacyclobutane CycloreversionCycloreversion Transition State10-15 acs.org

Note: The data presented are representative values from DFT studies on closely related Hoveyda-Grubbs second-generation catalysts and serve to illustrate the typical energetic landscape. Specific values for this compound may vary.

Molecular Dynamics Simulations of Catalyst-Substrate Interactions

While quantum chemical calculations provide a static picture of the reaction pathway, molecular dynamics (MD) simulations offer a dynamic view of the catalyst-substrate interactions over time. These simulations can reveal crucial information about the conformational changes of the catalyst and substrate, the role of solvent molecules, and the dynamic behavior of the catalytic system.

To date, specific molecular dynamics simulation studies focusing exclusively on the this compound catalyst are not extensively available in the public domain. However, the principles derived from MD simulations of other complex organometallic catalysts, including other ruthenium-based systems, can provide valuable insights into the expected behavior of this compound.

MD simulations can be employed to explore the conformational landscape of the catalyst, particularly the flexibility of the N-heterocyclic carbene ligand and the benzylidene moiety. This is important as the steric bulk and orientation of these ligands play a significant role in substrate approach and product release. For instance, simulations could model the rotation of the mesityl groups on the NHC ligand and how this affects the accessibility of the ruthenium center.

Furthermore, MD simulations can shed light on the initial interactions between the this compound catalyst and the olefin substrate. These simulations can model the diffusion of the substrate towards the catalyst, the initial docking, and the conformational rearrangements required for the subsequent chemical transformation. The explicit inclusion of solvent molecules in these simulations is crucial for understanding their influence on catalyst stability and activity.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound.
Simulation FocusPotential Insights
Catalyst Conformational DynamicsFlexibility of NHC and benzylidene ligands, influence on active site accessibility.
Catalyst-Substrate DockingPreferred binding modes of different olefins, initial interaction energies.
Solvent EffectsRole of solvent in catalyst stability, substrate solvation, and transition state stabilization.
Product ReleaseDynamic pathway of product dissociation from the ruthenium center.

Diverse Catalytic Applications of Umicore M51 in Advanced Organic Synthesis

Efficiency and Selectivity in Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a powerful intramolecular reaction widely used for the synthesis of various ring sizes, from common 5- and 6-membered rings to more complex and sterically strained medium and large macrocycles. researchgate.netumicore.comCurrent time information in San Diego, CA, US. The efficiency and selectivity of the catalyst are paramount in these transformations, dictating the yield and purity of the cyclic product. Ruthenium-based catalysts, including those in Umicore's portfolio, are known for their high activity and functional group tolerance, making them suitable for complex molecular architectures. Current time information in San Diego, CA, US.umicore.com

Formation of Macrocycles and Heterocycles

The synthesis of macrocycles and heterocycles is a significant area of application for RCM. Current time information in San Diego, CA, US.nih.gov These structural motifs are prevalent in a vast array of biologically active natural products and pharmaceutical drugs. nih.govdrughunter.com Umicore's catalysts are employed in the creation of macrocyclic peptide cores for drugs like simeprevir, used in treating Hepatitis C, and in the synthesis of complex natural products. Current time information in San Diego, CA, US.umicore.com The formation of these large rings is often challenging, and the choice of catalyst is critical to favor the desired intramolecular cyclization over competing intermolecular polymerization. umicore.comnih.gov

Research has demonstrated the utility of Hoveyda-type precatalysts, such as Umicore M51, when immobilized on silica (B1680970) for RCM reactions. researchgate.net These supported catalysts have shown good activity in model RCM reactions, leading to high conversions and yields. researchgate.net The synthesis of medium-ring heterocycles, such as those containing oxygen or nitrogen, also heavily relies on RCM, often requiring careful optimization of reaction conditions to achieve good yields. umicore.com

Substrate TypeTarget Ring SystemCatalyst TypeReported Yield/SelectivityReference
Diene14-membered lactoneRuthenium-basedHigh E/Z ratio d-nb.info
Diene20-membered macrocycleRuthenium-based- Current time information in San Diego, CA, US.
DieneOxepane ringRuthenium-based- Current time information in San Diego, CA, US.
Diene8-membered serpendioneRuthenium-based- Current time information in San Diego, CA, US.
Diene(-)-StemoamideRuthenium-based- Current time information in San Diego, CA, US.

Control of Ring Strain and Stereochemistry

Achieving control over ring strain and stereochemistry is a crucial aspect of RCM. The formation of medium-sized rings (7-10 members) can be particularly challenging due to unfavorable transannular interactions. umicore.com The stereochemistry of the newly formed double bond (E/Z selectivity) is also a critical factor, as it can significantly impact the biological activity of the final molecule. Current time information in San Diego, CA, US.researchgate.net

Recent advancements in catalyst design have led to the development of Z-selective and stereoretentive ruthenium catalysts, offering chemists greater control over the geometry of the product olefin. researchgate.netCurrent time information in San Diego, CA, US. While general ruthenium catalysts often favor the thermodynamically more stable E-isomer in macrocyclizations, specific catalysts can be employed to favor the Z-isomer. d-nb.info Kinetic studies have shown that the final E/Z ratio can be a result of secondary metathesis reactions that isomerize the initial product to the thermodynamic equilibrium. d-nb.info For strained or sterically hindered rings, specialized catalysts with modified ligands may be required to achieve high efficiency. researchgate.netumicore.com

Strategic Utility of Cross-Metathesis (CM) Reactions

Cross-Metathesis (CM) is an intermolecular reaction that joins two different olefin partners, making it a highly valuable tool for the synthesis of complex, linear carbon-carbon chains. researchgate.netumicore.com The strategic application of CM allows for the efficient functionalization of olefins and the construction of elaborate molecular frameworks. researchgate.net

Selective Olefin Functionalization with this compound

This compound, as a Hoveyda-type catalyst, has been shown to be active in cross-metathesis reactions. researchgate.net When immobilized on silica, it demonstrates good activity, facilitating the coupling of different olefin substrates. researchgate.net The selectivity in CM is a key challenge, as a statistical mixture of homodimers and the desired cross-product can be formed. However, by tuning the catalyst and reaction conditions, high selectivity for the desired product can be achieved. organic-chemistry.org The steric and electronic properties of the N-heterocyclic carbene (NHC) ligand on the ruthenium catalyst play a significant role in the efficiency of CM reactions, especially with sterically hindered olefins. organic-chemistry.orgnih.gov

Olefin 1Olefin 2Catalyst TypeProduct TypeReported EfficiencyReference
Allylic BenzoateVariousRuthenium with N-tolyl NHCDisubstituted Olefin87% yield organic-chemistry.org
Sterically Hindered OlefinVariousRuthenium with N-mesityl NHCTrisubstituted OlefinMore efficient than N-tolyl organic-chemistry.org
VariousMichael AcceptorsGrubbs-2 with CuICross-coupled productsNearly quantitative yields organic-chemistry.org

Strategies for Overcoming Isomerization and Side Reactions

A common side reaction in olefin metathesis is the isomerization of the double bond in the product, which can lead to a mixture of regioisomers and reduced yields of the desired compound. organic-chemistry.orgresearchgate.net This isomerization is often promoted by the formation of ruthenium hydride species, which can arise from catalyst decomposition, especially at higher temperatures and longer reaction times. researchgate.net

Several strategies have been developed to suppress this unwanted isomerization. One effective method is the addition of a mild acid, such as acetic acid, to the reaction mixture. researchgate.netumicore.com Another approach involves the use of additives like 1,4-benzoquinone, which can prevent the formation of or scavenge the ruthenium hydride species responsible for isomerization without significantly impacting the metathesis activity. organic-chemistry.orgcaltech.edu The choice of solvent and careful control of reaction temperature are also crucial in minimizing side reactions. umicore.com

Enyne Metathesis for Complex Molecule Synthesis

Enyne metathesis is a powerful transformation that involves the reaction of an alkene and an alkyne to form a conjugated diene system. nih.govd-nb.infoumicore.com This reaction can be performed in both an intramolecular (ring-closing enyne metathesis, RCEYM) and intermolecular fashion, providing access to a wide variety of complex carbo- and heterocyclic structures. nih.govumicore.comuwindsor.ca Ruthenium-based catalysts, including Hoveyda-type systems like this compound, are effective in promoting these transformations. researchgate.netnih.gov

Enyne metathesis has been successfully applied to the total synthesis of numerous natural products. wpmucdn.comnih.govuwindsor.ca For instance, RCEYM has been a key step in the synthesis of (-)-stemoamide. nih.gov The reaction's ability to construct diene functionalities makes it a valuable tool for creating building blocks that can be further elaborated through reactions like Diels-Alder cycloadditions. Tandem processes that combine enyne metathesis with other reactions, such as cross-metathesis, have also been developed to increase synthetic efficiency. nih.govd-nb.info Studies on immobilized this compound have confirmed its activity in enyne metathesis, highlighting its versatility in advanced organic synthesis. researchgate.net

Investigation of Umicore M51 Stability, Reusability, and Deactivation

Assessment of Catalyst Long-Term Stability under Reaction Conditions

The long-term stability of ruthenium metathesis catalysts is a critical factor in their practical application. beilstein-journals.org

Solvent Compatibility and Influence on Catalyst Lifetime

The choice of solvent can significantly impact the lifetime of ruthenium catalysts. While they are generally compatible with a wide range of common organic solvents, coordinating solvents can sometimes lead to deactivation. wikipedia.org For many metathesis reactions, non-coordinating solvents such as dichloromethane, toluene, and cyclohexane (B81311) are preferred to enhance catalyst longevity.

Thermal and Atmospheric Stability of Umicore M51

Second-generation ruthenium catalysts, particularly the Hoveyda-Grubbs types, exhibit remarkable thermal and atmospheric stability in their solid form, which simplifies their handling and storage. wikipedia.orgnih.gov However, in solution, they can be sensitive to oxygen, and reactions are often performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative decomposition. umicore.com The thermal stability in solution is also a consideration, as elevated temperatures can accelerate decomposition pathways.

Methodologies for Catalyst Reusability and Recycling

The high cost of ruthenium necessitates the development of strategies for catalyst reuse and recycling. google.comnih.gov

Strategies for Catalyst Recovery from Reaction Mixtures

Several methods have been explored to recover and reuse homogeneous ruthenium catalysts. These include:

Silica (B1680970) Gel Chromatography: Some Hoveyda-Grubbs type catalysts can be recovered from reaction mixtures by simple column chromatography. acs.orgacs.org

Immobilization: Supporting the catalyst on a solid matrix, such as a polymer resin or magnetic nanoparticles, allows for easy separation from the reaction products by filtration or magnetic attraction. google.comnih.gov This approach also helps to minimize ruthenium contamination in the final product.

Performance Evaluation in Multiple Catalytic Cycles

The performance of a recycled or reused catalyst is typically evaluated by monitoring the reaction yield and selectivity over several consecutive cycles. A gradual decrease in activity is often observed due to catalyst decomposition or leaching from the support. nih.gov

Identification and Mitigation of Catalyst Deactivation Pathways

Understanding the mechanisms by which these catalysts deactivate is crucial for developing more robust systems and optimizing reaction conditions. mdpi.comacs.org

Decomposition of ruthenium metathesis catalysts can occur through various pathways, including:

Bimolecular Reactions: Two catalyst molecules can react with each other, leading to inactive species. mdpi.com

Reaction with Substrates or Products: Certain functional groups, particularly primary amines and some N-heterocycles, can coordinate to the ruthenium center and promote decomposition. illinois.edubeilstein-journals.orgnih.gov

Formation of Unstable Intermediates: The formation of highly reactive methylidene or other unstable ruthenium species during the catalytic cycle can be a pathway to deactivation. mdpi.com

Mitigation strategies often involve the careful selection of substrates, solvents, and reaction temperatures. In some cases, catalyst deactivation can be partially reversed through specific reactivation procedures. nih.gov

Formation of Off-Cycle Species and Catalyst Poisons

No information is available regarding the specific off-cycle species or catalyst poisons that may affect this compound.

Strategies for Regeneration or Reactivation of Spent Catalyst

There is no available data on regeneration or reactivation strategies for a catalyst identified as this compound.

Compound Names

As no specific research findings or data tables could be generated for "this compound," a table of mentioned chemical compounds cannot be provided.

Development of Heterogeneous Umicore M51 Catalytic Systems

Immobilization Techniques for Enhanced Recoverability and Stability

The primary goal of immobilizing a homogeneous catalyst like Umicore M51 is to enhance its stability and facilitate its recovery and reuse. The choice of support and the method of attachment are critical to maintaining the catalytic activity of the complex.

Covalent Grafting onto Inorganic Supports (e.g., Silica)

Silica (B1680970) (SiO₂) is a widely used support for catalyst immobilization due to its high surface area, mechanical stability, and the presence of surface silanol (B1196071) (Si-OH) groups that can be functionalized for covalent attachment of the catalyst. The covalent grafting of ruthenium complexes, analogous to this compound, onto silica is a well-established technique to create robust heterogeneous catalysts.

The process typically involves the modification of the silica surface with a linker molecule that can then bind to the ruthenium complex. This "grafting-to" approach ensures a strong, covalent bond between the support and the catalyst, minimizing leaching. For instance, silica gel can be functionalized with organosilanes to introduce specific functionalities for catalyst attachment.

Table 1: Comparison of Immobilization Strategies on Silica

Immobilization Method Description Advantages Disadvantages
Direct Silanization Reaction of a modified ruthenium complex containing a silane (B1218182) group with the silica surface. Direct, one-step process. May lead to lower catalyst loading and potential for side reactions.
"Grafting-to" via Linker Pre-functionalization of the silica surface with a linker molecule, followed by reaction with the ruthenium complex. Better control over catalyst distribution and orientation. Multi-step synthesis can be complex.

| Encapsulation | Physical entrapment of the catalyst within the pores of the silica matrix. | Can accommodate a wide range of catalysts without modification. | Potential for pore blockage and reduced active site accessibility. |

Design of Polymer-Supported and Dendritic Catalysts

Polymer supports offer a versatile alternative to inorganic materials for catalyst immobilization. Their properties can be readily tuned by copolymerization of different monomers. Dendrimers, highly branched and well-defined macromolecules, represent a unique class of supports that can provide a specific microenvironment for the catalytic center.

Ruthenium catalysts have been successfully immobilized on various polymer backbones, such as polystyrene-divinylbenzene (PS-DVB). The polymer can be functionalized with ligands that coordinate to the ruthenium center, anchoring the catalyst to the support. Dendritic catalysts, with the ruthenium complex at the core or on the periphery of the dendrimer, can exhibit enhanced solubility and unique catalytic properties due to the defined architecture of the support.

Performance Evaluation of Heterogenized this compound Analogs

The success of a heterogenized catalyst is determined by its performance in catalytic reactions, particularly in comparison to its homogeneous counterpart. Key metrics include activity, selectivity, and the extent of metal leaching.

Comparative Studies of Activity and Selectivity with Homogeneous Counterparts

In many cases, the immobilization of a homogeneous catalyst can lead to a decrease in activity due to diffusional limitations or steric hindrance around the active site. However, a well-designed heterogeneous catalyst can exhibit comparable or even enhanced activity and selectivity. The local environment provided by the support can influence the reaction pathway and product distribution.

For example, studies on silica-supported ruthenium metathesis catalysts have shown that the pore size and surface properties of the silica can impact the catalyst's performance. In some instances, the heterogenized catalyst can be recycled multiple times without a significant loss in activity.

Assessment of Ruthenium Leaching and Product Contamination

A critical aspect of heterogeneous catalysis is the stability of the catalyst-support linkage. Leaching of the metal into the product stream is undesirable as it leads to product contamination and a decrease in the catalyst's long-term performance. The covalent grafting of ruthenium complexes onto supports like silica is designed to minimize this issue.

The amount of leached ruthenium is typically determined by analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Research on supported ruthenium catalysts has shown that while some leaching is often unavoidable, it can be significantly reduced by optimizing the immobilization chemistry and the reaction conditions. For instance, microwave-assisted leaching studies have been conducted to understand the stability of supported ruthenium catalysts under various conditions. researchgate.net

Table 2: Ruthenium Leaching from Supported Catalysts (Illustrative Data from Analogs)

Catalyst System Support Reaction Type Ruthenium Leaching (ppm) Reference
Ru-NHC on Silica Silica Gel Ring-Closing Metathesis < 5 Fictional Example
Polymer-supported Ru Polystyrene Cross-Metathesis 10-50 Fictional Example

Characterization of Immobilized Catalyst Architecture and Active Site Accessibility

A thorough characterization of the immobilized catalyst is essential to understand its structure and how it relates to its catalytic performance. A variety of analytical techniques are employed to probe the catalyst's architecture and the accessibility of its active sites.

Techniques such as solid-state NMR spectroscopy, X-ray photoelectron spectroscopy (XPS), and transmission electron microscopy (TEM) are used to confirm the covalent attachment of the catalyst, determine its oxidation state, and visualize its distribution on the support. Nitrogen adsorption-desorption isotherms are used to characterize the porous structure of the support material and how it is affected by catalyst loading.

The accessibility of the active sites can be inferred from kinetic studies and by comparing the activity of the heterogeneous catalyst to its homogeneous counterpart. The goal is to create a supported catalyst where the active ruthenium centers are readily accessible to the reactants, mimicking the behavior of the homogeneous system while providing the benefits of a solid-phase catalyst.

Process Integration and Advanced Manufacturing Applications of Umicore M51 Catalysis

Industrial Relevance and Scalability Considerations

Feasibility Studies for Large-Scale Chemical Production

The transition of a catalytic process from a laboratory setting to large-scale industrial production is a complex undertaking that requires rigorous feasibility studies. For Umicore M51, a second-generation Grubbs-type catalyst, these studies are crucial to ascertain its economic viability, efficiency, and robustness in a manufacturing environment. Umicore, through its acquisition of the Materia catalyst portfolio and its extensive experience in precious metal chemistry, is at the forefront of enabling the industrial application of such advanced catalysts. umicore.comchemicalsknowledgehub.com

Feasibility assessments for the large-scale use of this compound encompass several key areas:

Catalyst Loading and Turnover Number (TON): A primary consideration for industrial-scale synthesis is the efficiency of the catalyst. Lowering the catalyst loading while maintaining a high turnover number (TON) is critical for cost-effectiveness, especially with precious metal catalysts like ruthenium-based M51. Research on related ruthenium-based metathesis catalysts has demonstrated the potential for achieving high TONs, in some cases reaching hundreds of thousands, which is a key indicator of feasibility for high-volume chemical production. umicore.com While specific data for M51 is often proprietary, the general performance of this catalyst class underpins its industrial potential.

Reaction Kinetics and Process Optimization: Understanding the reaction kinetics of this compound is fundamental to designing an efficient large-scale process. This includes determining the optimal temperature, pressure, and substrate concentrations. Umicore's catalysts are noted for typically initiating at relatively low temperatures, often between room temperature and 40°C, which can be advantageous from an energy consumption perspective. umicore.com The concentration of reactants is also a critical parameter that is optimized based on the specific type of metathesis reaction being performed. umicore.com

Substrate Scope and Functional Group Tolerance: this compound exhibits a broad substrate scope and tolerance to various functional groups, a characteristic feature of second-generation Grubbs catalysts. This versatility is a significant factor in its feasibility for producing a wide array of chemical products without the need for extensive protecting group strategies, thereby simplifying synthetic routes and reducing waste. umicore.com

Downstream Processing and Ruthenium Removal: A crucial aspect of feasibility studies is the development of efficient methods for removing the catalyst from the final product. For applications in the pharmaceutical industry, stringent limits on residual metal content are in place. Therefore, robust and scalable purification strategies are a prerequisite for the industrial adoption of this compound.

The following interactive table provides an illustrative overview of typical parameters evaluated in feasibility studies for Grubbs-type catalysts like this compound in large-scale production, based on generally reported data for this class of catalysts.

ParameterLaboratory ScalePilot Plant ScaleLarge-Scale ProductionKey Considerations for Scale-Up
Catalyst Loading (mol%) 1 - 50.1 - 10.01 - 0.5Minimizing catalyst cost per unit of product.
Turnover Number (TON) 100 - 1,0001,000 - 10,000> 10,000Maximizing catalyst efficiency and lifespan.
Reaction Time (hours) 1 - 246 - 4812 - 72Balancing throughput with reaction completion.
Product Yield (%) > 90> 85> 80Maintaining high selectivity and minimizing byproducts.
Solvent Volume (L/kg) 10 - 205 - 152 - 10Reducing solvent usage for cost and environmental reasons.

Note: The values presented in this table are illustrative for Grubbs-type catalysts and may not represent the exact performance of this compound in all applications. Actual performance is highly dependent on the specific chemical transformation.

Umicore's commitment to large-scale production is evidenced by its expansion of homogeneous catalyst manufacturing facilities, such as the one in Catoosa, Oklahoma, which is designed to produce multi-ton quantities of Grubbs Catalyst® technology. umicore.com This infrastructure is essential for ensuring a reliable supply chain for industries that depend on these advanced catalysts.

Bridging Academic Research to Industrial Implementation

The journey of a catalyst like this compound from an academic concept to a commercially available industrial tool is a testament to the successful collaboration between academia and industry. This pathway involves fundamental research, process development, and finally, large-scale manufacturing and application.

The initial development of Grubbs catalysts, which earned the Nobel Prize in Chemistry in 2005, occurred in an academic setting. umicore.com This foundational research laid the groundwork for understanding the mechanism of olefin metathesis and for designing highly active and selective catalysts. The Grubbs Group, among others, has been instrumental in the fundamental organometallic chemistry required for the design and synthesis of these catalysts. caltech.edu

Umicore plays a pivotal role in bridging the gap between this academic innovation and industrial application. umicore.com The company actively engages in partnerships with academic institutions and research organizations to identify promising new technologies and facilitate their commercialization. umicore.com This collaborative model is exemplified by the commercialization of their YPhos ligands technology, which was brought to market through a framework of cooperation, flexibility, and communication with academic partners. umicore.com

The process of translating academic research into an industrial product like this compound involves several stages:

Identification and Licensing: Industrial partners like Umicore identify promising catalyst technologies developed in academic labs. This often involves licensing agreements that provide the company with the intellectual property rights to further develop and commercialize the technology. The acquisition of Materia's metathesis catalyst business by Umicore is a prime example of securing a portfolio of established and patented technologies. umicore.com

Process Development and Scale-Up: Umicore's expertise in process development is critical for translating a laboratory-scale synthesis into a robust and scalable manufacturing process. umicore.com This involves optimizing reaction conditions, ensuring consistent quality, and developing cost-effective production methods. umicore.com Their integrated approach to research, development, and manufacturing ensures a seamless transition from small-scale to commercial production. umicore.com

Application Support and Market Seeding: Umicore provides comprehensive technical support to its customers, helping them to integrate new catalysts like M51 into their manufacturing processes. This includes catalyst screening, process optimization, and troubleshooting. By working closely with customers, Umicore helps to accelerate the adoption of new technologies and demonstrate their value in real-world applications.

The following table illustrates the typical progression from academic research to industrial implementation for a catalyst like this compound.

StageKey ActivitiesLeadDesired Outcome
Academic Research Fundamental discovery, mechanistic studies, proof-of-concept synthesis.Academia (e.g., University Research Groups)Novel catalyst with high activity and selectivity.
Technology Transfer Patenting, licensing negotiations, initial collaborative research.Academia & Industry (e.g., Umicore)Transfer of knowledge and intellectual property.
Process Development Optimization of synthesis, purification, and formulation.Industry (e.g., Umicore)A robust and reproducible manufacturing process.
Scale-Up & Manufacturing Pilot plant trials, large-scale production, quality control.Industry (e.g., Umicore)Consistent supply of high-quality catalyst.
Industrial Application Customer trials, process integration, technical support.Industry & End-UsersSuccessful implementation in commercial manufacturing.

This collaborative ecosystem ensures that groundbreaking academic discoveries are translated into practical industrial solutions, driving innovation and efficiency in the chemical manufacturing sector.

Emerging Research Directions and Future Perspectives in Umicore M51 Catalysis

Design Principles for Next-Generation Umicore M51 Derivatives

The core of innovation in M51 catalysis lies in the strategic modification of its molecular architecture. By systematically altering the ligands that coordinate to the central ruthenium atom, scientists can unlock new levels of performance and control.

Fine-Tuning of Ligand Structures for Enhanced Performance

The performance of a Grubbs-type catalyst like this compound is intricately linked to the electronic and steric properties of its ligands. The N-heterocyclic carbene (NHC) and the chelating isopropoxybenzylidene ether moiety are prime targets for modification to create next-generation catalysts with superior activity, stability, and selectivity.

Research in the broader field of ruthenium catalysts has demonstrated that even subtle changes to the NHC ligand can have profound effects. For instance, modifying the aryl substituents on the NHC can influence the catalyst's initiation rate and stability. While specific research on M51 is not extensively published, the principles from related second-generation Grubbs catalysts are applicable. For example, increasing the steric bulk of the NHC ligand is a known strategy to enhance catalyst activity and stability. This is because bulkier ligands can promote the dissociation of the phosphine (B1218219) ligand (in related Grubbs catalysts) to generate the active 14-electron species, a key step in the catalytic cycle.

Furthermore, the electronic nature of the chelating benzylidene ligand plays a crucial role. Electron-withdrawing groups on this ligand can weaken the oxygen-ruthenium bond, potentially facilitating faster initiation. Conversely, modifications that strengthen this bond can lead to more latent or thermally-activated catalysts. The development of catalysts with varying initiation profiles is a key area of research, allowing for greater control over polymerization reactions and other metathesis applications.

A summary of ligand modification strategies and their expected impact on catalyst performance, based on general principles for Grubbs-type catalysts, is presented below:

Ligand Modification StrategyTarget LigandExpected Impact on PerformanceRationale
Increased Steric BulkN-Heterocyclic Carbene (NHC)Enhanced activity and stabilityPromotes generation of the active catalytic species and prevents decomposition pathways.
Introduction of Electron-Withdrawing GroupsChelating Benzylidene LigandFaster initiationWeakens the Ru-O bond, facilitating ligand dissociation and entry into the catalytic cycle.
Introduction of Electron-Donating GroupsChelating Benzylidene LigandSlower initiation / Increased latencyStrengthens the Ru-O bond, requiring more energy (e.g., heat) for activation.
Modification of the "Wing-Tip" GroupsN-Heterocyclic Carbene (NHC)Altered selectivity and stabilityInfluences the steric environment around the metal center, impacting substrate approach and catalyst longevity.

Development of Switchable or Smart Catalytic Systems

A particularly exciting frontier in catalyst design is the development of "switchable" or "smart" systems that can be turned on or off in response to an external stimulus. This allows for unprecedented temporal and spatial control over chemical reactions. For ruthenium-based metathesis catalysts, light has emerged as a clean and efficient trigger.

One approach involves designing catalysts that are inactive in the dark but become active upon irradiation. This can be achieved by modifying the catalyst structure so that a photo-labile protecting group blocks the active site. Upon exposure to light of a specific wavelength, this group is cleaved, activating the catalyst. For example, researchers have developed photoswitchable ruthenium catalysts for olefin metathesis that can be turned on and off with UV light. rsc.org This reversible control is achieved by incorporating an azobenzene (B91143) unit into the catalyst's ligand framework, which undergoes a reversible cis-trans isomerization upon irradiation. rsc.org

Another strategy involves the cis-to-trans isomerization of the halide ligands around the ruthenium center. Some ruthenium complexes are inactive in their cis configuration but become active upon photoisomerization to the trans form. umicore.com While specific examples based on this compound are not yet prevalent in the literature, the fundamental principles are being actively explored with structurally similar catalysts. The development of M51 derivatives that can be activated by light or other stimuli would represent a significant leap forward, enabling applications in areas such as 3D printing and the synthesis of complex, spatially defined materials.

Integration with Advanced Data Science and Machine Learning for Catalyst Discovery

The traditional approach to catalyst development often relies on a time-consuming process of trial and error, guided by chemical intuition. However, the integration of data science and machine learning is set to revolutionize this paradigm. By analyzing large datasets of catalyst structures and their corresponding performance, machine learning algorithms can identify complex structure-activity relationships that may not be apparent to human researchers. researchgate.net

In the context of this compound catalysis, these computational tools can be used to:

Predict Catalyst Performance: Machine learning models can be trained to predict the activity, selectivity, and stability of new, hypothetical M51 derivatives. This allows for the virtual screening of vast chemical spaces, identifying the most promising candidates for synthesis and experimental testing. researchgate.net

Identify Key Descriptors: These models can also reveal the key molecular features (descriptors) that are most influential in determining a catalyst's performance. This knowledge can then guide the rational design of new and improved catalysts.

Automate Catalyst Design: In a more advanced application, generative models can be used to design entirely new catalyst structures with desired properties from the ground up.

While the application of machine learning specifically to this compound is still in its early stages, the broader field of catalysis is seeing a rapid adoption of these techniques. Projects like the Open Catalyst Project are generating massive datasets of catalytic properties, which will be invaluable for training the next generation of predictive models. scienceopen.com As these tools become more sophisticated and accessible, they will undoubtedly accelerate the discovery of novel M51-based catalysts with tailored functionalities.

Sustainable Chemistry and Environmental Impact Mitigation

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are a major driving force in modern catalysis research. This compound and its future derivatives are well-positioned to contribute to this goal through their use in more sustainable synthetic routes.

Green Solvents and Solvent-Free Metathesis

A significant portion of the waste generated in chemical synthesis comes from the use of volatile and often hazardous organic solvents. A key area of research is therefore the development of metathesis reactions that can be performed in more environmentally benign solvents, or even in the absence of any solvent.

Researchers have explored the use of "green" solvents, such as ionic liquids and supercritical fluids, for olefin metathesis. More recently, studies have focused on the use of bioderived solvents. For example, methyl decanoate, derived from fatty acids, has been shown to be an effective and renewable solvent for some metathesis reactions.

Furthermore, performing reactions under solvent-free, or "bulk," conditions is a highly attractive option from a green chemistry perspective. Studies have shown that certain metathesis reactions can be carried out efficiently without a solvent, which not only reduces waste but can also lead to higher reaction rates and, in some cases, allows for a reduction in catalyst loading. While the applicability of these conditions depends on the specific substrates and the catalyst's stability, the development of more robust M51 derivatives will expand the scope of solvent-free metathesis.

A comparison of different solvent strategies for olefin metathesis is provided below:

Solvent StrategyAdvantagesChallenges
Traditional Organic Solvents (e.g., Dichloromethane, Toluene) Good solubility for a wide range of substrates and catalysts.Often toxic, volatile, and contribute to environmental pollution.
Green Solvents (e.g., Ionic Liquids, Supercritical Fluids, Bio-derived solvents) Reduced environmental impact, potential for recyclability.May require specialized equipment, catalyst compatibility can be an issue.
Water Abundant, non-toxic, and environmentally benign.Poor solubility of many organic substrates and catalysts, potential for catalyst deactivation.
Solvent-Free (Bulk) Eliminates solvent waste, can lead to higher reaction rates and reduced catalyst loading.Limited to liquid or low-melting substrates, potential for viscosity issues.

Valorization of Waste Streams through this compound Catalysis

The conversion of waste materials into valuable chemicals, a process known as valorization, is a cornerstone of the circular economy. Olefin metathesis, with its ability to form new carbon-carbon double bonds, is a powerful tool for this purpose.

One promising area is the valorization of biomass. For example, fatty acids and their derivatives, which can be obtained from vegetable oils and other biological sources, can be transformed into valuable olefins and dicarboxylic acids using metathesis. These products can then be used as monomers for the production of polymers or as intermediates in the synthesis of other chemicals.

Another area of active research is the chemical recycling of plastic waste. For instance, polyethylene-based plastic waste can be broken down into smaller olefinic fragments through pyrolysis. These fragments can then be subjected to isomerization-metathesis (ISOMET) reactions to produce valuable chemical feedstocks like propylene. While challenges remain in developing efficient and selective processes, the potential for this compound and its derivatives to contribute to a more circular economy is significant. The development of robust catalysts that can tolerate impurities often found in waste streams is a key research objective in this field.

Interdisciplinary Applications and Expanding Frontiers

The influence of this compound and its catalytic prowess extends far beyond the traditional realms of organic and polymer chemistry, forging new pathways in a variety of interdisciplinary fields. Its ability to facilitate the formation of complex carbon-carbon double bonds with high efficiency and selectivity is being harnessed to create novel materials and technologies that address contemporary challenges in medicine, materials science, and sustainable chemistry.

One of the most promising frontiers for this compound is in the realm of materials science , particularly in the synthesis of "smart" or functional polymers. These are materials designed to respond to external stimuli such as light, temperature, or pH, making them suitable for a range of advanced applications. rsc.orgnih.govresearchgate.net For instance, Ring-Opening Metathesis Polymerization (ROMP) initiated by catalysts like this compound is instrumental in creating well-defined block copolymers that can self-assemble into highly ordered nanostructures. researchgate.net This capability is crucial for developing next-generation materials for electronics, photonics, and advanced coatings.

A significant area of development is the creation of self-healing materials . By incorporating metathesis-active sites within a polymer matrix, it is possible to design materials that can repair themselves upon damage. This compound can be employed to polymerize monomers that, when a fracture occurs, are released and react to mend the fissure, thereby extending the lifespan and improving the safety of structural components in aerospace, automotive, and construction industries.

In the field of biomedical applications , this compound is proving to be a pivotal tool. Its tolerance to a wide array of functional groups allows for the synthesis of complex, biologically active polymers and polymer-drug conjugates. nih.govnih.gov This opens the door to sophisticated drug delivery systems where therapeutic agents are covalently attached to a polymer backbone. nih.govnih.gov These conjugates can be engineered to release the drug under specific physiological conditions, targeting diseased cells while minimizing side effects. nih.gov The use of ROMP, catalyzed by second-generation Grubbs catalysts, allows for the precise control over the polymer architecture, which is critical for optimizing the pharmacokinetic and pharmacodynamic properties of these drug delivery vehicles. nih.gov

Furthermore, the synthesis of bioactive polymers for tissue engineering and regenerative medicine is another expanding frontier. mdpi.com These polymers can be designed to mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration. The versatility of this compound allows for the incorporation of specific bioactive moieties into the polymer structure, promoting cell adhesion, proliferation, and differentiation. mdpi.com

The drive towards a more sustainable chemical industry has also highlighted the importance of catalysts like this compound in green chemistry . Beyond its efficiency under mild reaction conditions, emerging research is exploring its use in tandem with other green technologies. nih.gov A notable example is the combination of this compound-catalyzed metathesis with photocatalysis. nih.gov This synergistic approach allows for the light-induced isomerization of the newly formed double bonds, providing access to the less thermodynamically stable Z-isomers, a significant challenge in traditional metathesis. nih.gov This level of stereochemical control is highly valuable in the synthesis of fine chemicals and pharmaceuticals.

The application of this compound is also expanding into nanotechnology . The precise polymerization control offered by this catalyst is being exploited to fabricate nano-devices and structured surfaces. nih.govkuleuven.be For example, surface-initiated ROMP can be used to grow polymer brushes from a solid substrate, creating surfaces with tailored wettability, lubricity, and biocompatibility. kuleuven.be These functionalized surfaces have potential applications in biosensors, microfluidic devices, and medical implants.

The following interactive table summarizes some of the key interdisciplinary applications and the role of this compound-type catalysis:

Field of ApplicationSpecific ExampleRole of this compound-type CatalysisKey Research Findings
Materials Science Self-healing polymersCatalyzes the polymerization of encapsulated monomers upon material fracture.Enables the creation of materials with extended lifespans and enhanced durability.
Stimuli-responsive polymersSynthesizes well-defined block copolymers that respond to external triggers like pH or temperature. rsc.orgnih.govAllows for the development of "smart" materials for sensors and actuators. rsc.org
Biomedicine Polymer-drug conjugatesFacilitates the covalent attachment of drugs to polymer backbones for targeted delivery. nih.govnih.govImproves drug solubility, circulation time, and reduces side effects. nih.gov
Bioactive scaffolds for tissue engineeringEnables the incorporation of bioactive molecules into polymer structures to promote cell growth. mdpi.comCreates biocompatible and biodegradable materials for regenerative medicine. mdpi.com
Green Chemistry Tandem catalysis with photocatalysisUsed in combination with a photocatalyst to control the stereochemistry of the metathesis products. nih.govProvides access to thermodynamically less favored Z-isomers, enhancing synthetic efficiency. nih.gov
Nanotechnology Functionalized surfacesInitiates surface-grafted polymerization to create polymer brushes with specific properties. kuleuven.beLeads to the development of advanced surfaces for biosensors and medical implants. nih.gov

Q & A

Q. How can Umicore M51 ([Ru]-18) be synthesized and characterized for catalytic applications?

  • Methodological Answer : Synthesis protocols for this compound can be adapted from literature on analogous Hoveyda-Grubbs catalysts. For example, substituting cyclopentane or isopropyl groups during ligand synthesis may be critical . Characterization should involve nuclear magnetic resonance (NMR) spectroscopy to confirm ligand coordination and purity, X-ray crystallography for structural validation, and elemental analysis to verify stoichiometry. Reproducibility requires strict adherence to inert atmospheric conditions (e.g., Schlenk line techniques) and standardized reaction temperatures .

Q. What analytical techniques are essential for evaluating this compound’s catalytic activity in cross-metathesis (CM) reactions?

  • Methodological Answer : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) should be used to quantify substrate conversion and product distribution. Internal standards (e.g., n-dodecane) are recommended to normalize data. Kinetic studies require periodic sampling under controlled conditions (e.g., fixed temperature, inert atmosphere). For selectivity analysis, mass spectrometry (MS) can identify byproducts, while density functional theory (DFT) calculations may help rationalize reaction pathways .

Advanced Research Questions

Q. What experimental factors explain the higher selectivity of this compound compared to Umicore M52 ([Ru]-19) in model CM reactions?

  • Methodological Answer : Comparative studies should isolate variables such as ligand steric effects (methyl group presence in M51 vs. absence in M52) and electronic properties. Controlled experiments with substrates of varying steric bulk (e.g., styrene vs. cyclohexene derivatives) can reveal steric influences. Spectroscopic techniques like UV-Vis and cyclic voltammetry may correlate electronic structure with catalytic behavior. Statistical tools (e.g., ANOVA) are critical to validate significance in selectivity differences .

Q. How do reaction conditions (e.g., solvent polarity, temperature) impact this compound’s catalytic efficiency and byproduct formation?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended. For example, a factorial design can test solvent polarity (toluene vs. dichloromethane), temperature gradients (25°C to 60°C), and substrate ratios. Response variables should include conversion rates, turnover numbers (TON), and byproduct percentages. Data analysis tools like principal component analysis (PCA) can identify dominant factors .

Q. How can mechanistic studies resolve contradictions in reported catalytic pathways for this compound?

  • Methodological Answer : Conflicting mechanisms (e.g., carbene vs. non-carbene pathways) require isotopic labeling (e.g., deuterated substrates) and in-situ monitoring via Raman spectroscopy or freeze-quench techniques. Kinetic isotope effects (KIE) and Eyring plots can distinguish rate-determining steps. Collaborative replication of prior studies with standardized protocols is essential to address discrepancies .

Q. What strategies ensure reproducibility of this compound’s performance across independent laboratories?

  • Methodological Answer : Adopt the "Replication Recipe" framework:
  • Precision in Reporting : Detailed supplemental information on catalyst batch purity, solvent drying methods, and glovebox oxygen/moisture levels.
  • Inter-lab Calibration : Exchange reference samples (e.g., a standardized substrate) to calibrate GC/HPLC instruments.
  • Blind Testing : Third-party validation of catalytic runs to eliminate observer bias .

Data Analysis & Interpretation

Q. How should researchers statistically analyze conflicting datasets on this compound’s turnover frequencies (TOF)?

  • Methodological Answer : Apply meta-analysis techniques to aggregate data from multiple studies. Weight datasets by sample size and measurement precision. Use mixed-effects models to account for lab-specific variables (e.g., equipment sensitivity). Outlier detection (e.g., Grubbs’ test) helps identify non-reproducible data points .

Q. What computational tools are suitable for modeling this compound’s active-site dynamics during catalysis?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., using GROMACS) can model ligand-substrate interactions over time. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods (e.g., Gaussian/Amber) are ideal for studying transition states. Open-source platforms like ORCA or CP2K provide cost-effective alternatives for electronic structure analysis .

Ethical & Collaborative Considerations

Q. How can researchers ethically manage intellectual property (IP) when publishing this compound-related findings?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate patentable methods (e.g., novel ligand modifications) into supplementary files. Use non-proprietary descriptors for catalytic processes in the main text. Collaborate with institutional IP offices to file provisional patents prior to submission .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.